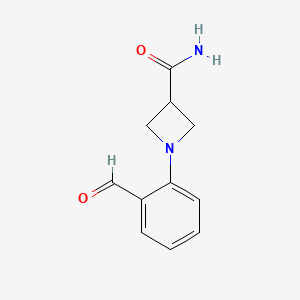
1-(2-Formylphenyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Formylphenyl)azetidine-3-carboxamide is a chemical compound with the molecular formula C₁₁H₁₂N₂O₂ It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
The synthesis of 1-(2-Formylphenyl)azetidine-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-formylphenylamine with azetidine-3-carboxylic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures .
Analyse Chemischer Reaktionen
1-(2-Formylphenyl)azetidine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring is opened or modified by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Wissenschaftliche Forschungsanwendungen
1-(2-Formylphenyl)azetidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 1-(2-Formylphenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to downstream effects on cellular pathways and biological processes .
Vergleich Mit ähnlichen Verbindungen
1-(2-Formylphenyl)azetidine-3-carboxamide can be compared with other azetidine derivatives, such as:
Azetidine-2-carboxamide: Known for its use in medicinal chemistry as a scaffold for drug development.
Azetidine-3-carboxylic acid: Used in the synthesis of peptides and as a building block in organic synthesis.
N-Substituted azetidines: These compounds have varied applications depending on the nature of the substituent groups, including use as intermediates in pharmaceutical synthesis.
Eigenschaften
Molekularformel |
C11H12N2O2 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
1-(2-formylphenyl)azetidine-3-carboxamide |
InChI |
InChI=1S/C11H12N2O2/c12-11(15)9-5-13(6-9)10-4-2-1-3-8(10)7-14/h1-4,7,9H,5-6H2,(H2,12,15) |
InChI-Schlüssel |
ZQRZDWQJZGWKNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C2=CC=CC=C2C=O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-amino-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13170964.png)
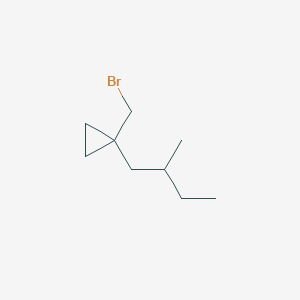
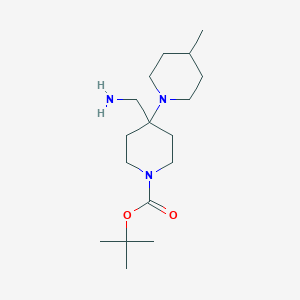
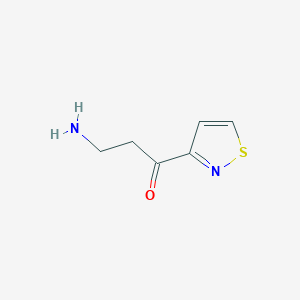
![Octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13171005.png)
![2-[(Propane-2-sulfonyl)methyl]pyrrolidine](/img/structure/B13171009.png)

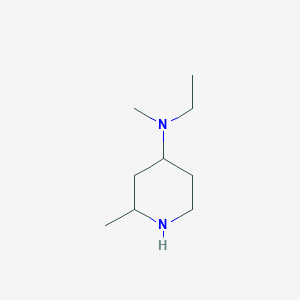


![2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}acetonitrile](/img/structure/B13171043.png)
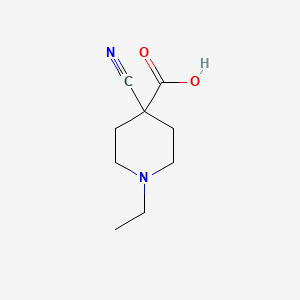
![1-[(Benzyloxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B13171050.png)

